(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL
CAS No.:
Cat. No.: VC17517092
Molecular Formula: C8H13NOS
Molecular Weight: 171.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13NOS |
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Molecular Weight | 171.26 g/mol |
IUPAC Name | (3S)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol |
Standard InChI | InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3/t7-/m0/s1 |
Standard InChI Key | WIRLDGKQEBXDOF-ZETCQYMHSA-N |
Isomeric SMILES | CC1=C(SC=C1)[C@H](CCO)N |
Canonical SMILES | CC1=C(SC=C1)C(CCO)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL features a thiophene ring substituted with a methyl group at the 3-position, linked to a propanol chain bearing an amino group at the 3-carbon. The molecular formula is C₈H₁₃NOS, with a calculated molecular weight of 171.26 g/mol. The (3S) configuration introduces chirality, which critically influences its interactions with biological targets and synthetic intermediates.
Synthesis and Optimization
Key Synthetic Routes
Synthesis of (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL hypothetically follows multi-step protocols analogous to those used for related amino alcohols:
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Thiophene Functionalization:
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Amination and Reduction:
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Stereochemical Purity:
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Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliary approaches, ensure enantiomeric excess (e.e.) >98% for the (3S) configuration.
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Table 1: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
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Condensation | NaOH, Ethanol, 80°C | 65–70 |
Reductive Amination | NaBH₄, Acetic Acid, 0–5°C | 50–55 |
Chiral Resolution | Tartaric Acid, Methanol | 30–35 |
Physicochemical Properties
Spectral Characterization
Predicted spectral data for (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL include:
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¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=5.1 Hz, 1H, thienyl-H), 6.72 (d, J=5.1 Hz, 1H, thienyl-H), 3.65–3.58 (m, 2H, -CH₂OH), 2.90 (dd, J=9.2, 4.7 Hz, 1H, -NH₂), 2.45 (s, 3H, -CH₃).
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IR (KBr): 3350 cm⁻¹ (O-H, N-H), 1620 cm⁻¹ (C=C thienyl).
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies suggest decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.
Biological Activity and Mechanistic Insights
Table 2: Structural and Functional Comparisons
The thienyl derivative’s smaller steric profile and enhanced electron density may improve blood-brain barrier permeability relative to phenyl analogues.
Applications and Future Directions
Industrial and Pharmaceutical Relevance
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Drug Discovery: As a chiral building block for antidepressants or anticonvulsants.
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Catalysis: Potential ligand in asymmetric synthesis for C-C bond formation.
Research Gaps
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In Vivo Toxicity: No data on acute or chronic toxicity profiles.
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Stereoselective Synthesis: Scalable methods for (3S) configuration remain unexplored.
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